![molecular formula C8H9N5O2 B2551389 2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one CAS No. 1419953-82-4](/img/structure/B2551389.png)

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one

説明

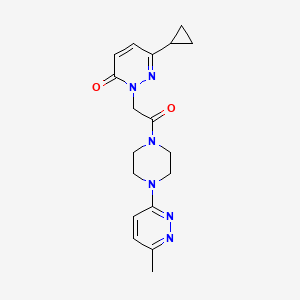

2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one, commonly known as ATP, is a synthetic compound that has been used in scientific research for various purposes. This compound is a derivative of pyrimidine and has been found to have significant potential in the field of biochemistry and physiology.

科学的研究の応用

Synthesis and Biological Applications

- Synthesis of Pyrazolo[1,5-a]pyrimidines : A method involves the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, showcasing anti-inflammatory and antimicrobial activities. The compounds synthesized through this route exhibited promising results against carrageenan-induced rat paw edema and various microbial strains, highlighting the potential of derivatives for medicinal applications (Aggarwal et al., 2014).

- Antimicrobial and Anti-inflammatory Agents : Novel synthesis pathways have led to the creation of pyrido[2,3-d]pyrimidin-4(1H)-ones that displayed significant analgesic and anti-inflammatory activities, suggesting their use as potential therapeutic agents. The compounds were characterized for their reactivity and efficacy, providing a foundation for future drug development (El-Gazzar & Hafez, 2009).

Chemical Synthesis Advancements

- Novel Synthetic Routes : Research into the synthesis of pyrido[4,3-d]pyrimidin-2-ones and related compounds has expanded, offering new approaches to constructing these complex molecules. Techniques such as the Staudinger/aza-Wittig reactions provide efficient methods to access various pyrido[4,3-d]pyrimidin derivatives, which can serve as key intermediates for further pharmacological exploration (Fesenko & Shutalev, 2013).

Pharmacological Potential

- Cyclooxygenase Inhibition and Anti-inflammatory Activity : Pyrimidine-pyridine hybrids have been synthesized and evaluated for their cyclooxygenase inhibition and anti-inflammatory activity. These studies not only shed light on the compound's utility in synthesizing biologically active molecules but also provide insights into their mechanisms of action and potential therapeutic value (Abdelgawad et al., 2018).

作用機序

While the specific mechanism of action for “2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one” is not explicitly mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

将来の方向性

特性

IUPAC Name |

2-(azidomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-13-10-3-7-11-6-1-2-15-4-5(6)8(14)12-7/h1-4H2,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVVEUNHYCNJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(NC2=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-2-[(3-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2551306.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone](/img/structure/B2551311.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)

![N-(2-ethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B2551318.png)

![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)

![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2551328.png)